molecular formula C20H15N5O3S B4263643 N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide

Cat. No.: B4263643
M. Wt: 405.4 g/mol
InChI Key: FPPAKCNSSHUTHW-UHFFFAOYSA-N
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Description

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a quinoxaline moiety linked to a sulfonamide group, which is further connected to an isonicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. This is followed by the introduction of the sulfonamide group through a sulfonylation reaction, using reagents such as sulfonyl chlorides. The final step involves coupling the sulfonamide derivative with isonicotinic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline moiety can yield quinoxaline N-oxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to the active site of enzymes, inhibiting their activity. The sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions. The isonicotinamide structure can further modulate the compound’s overall binding properties and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}acetamide
  • N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
  • 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide

Uniqueness

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isonicotinamide moiety differentiates it from other similar compounds, potentially offering unique binding interactions and therapeutic effects.

Properties

IUPAC Name

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c26-20(14-9-11-21-12-10-14)23-15-5-7-16(8-6-15)29(27,28)25-19-13-22-17-3-1-2-4-18(17)24-19/h1-13H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPAKCNSSHUTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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